molecular formula C13H16N2O3S B2439897 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034338-48-0

2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2439897
CAS No.: 2034338-48-0
M. Wt: 280.34
InChI Key: QIIJBLIVZSWWBY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzenesulfonamide core with two methyl groups at the 2 and 5 positions, and a 5-methylisoxazole moiety attached via a methylene bridge. The presence of the isoxazole ring is significant due to its known pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct pharmacological properties compared to other sulfonamides. This structural feature may enhance its biological activity and specificity .

Properties

IUPAC Name

2,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-5-10(2)13(6-9)19(16,17)15-8-12-7-14-18-11(12)3/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIJBLIVZSWWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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